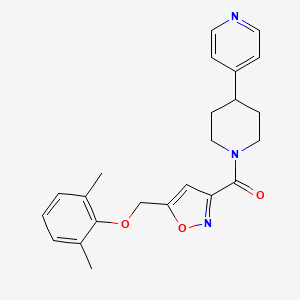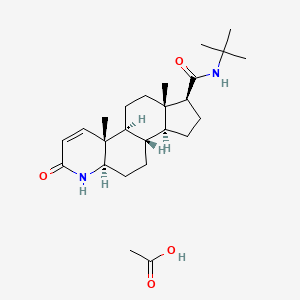
Finasteride (acetate)
Descripción general
Descripción
El acetato de MK-906, también conocido como acetato de finasterida, es un inhibidor potente y competitivo de la enzima 5α-reductasa. Esta enzima es responsable de convertir la testosterona en dihidrotestosterona (DHT), un andrógeno más potente. El acetato de MK-906 tiene una alta afinidad por la 5α-reductasa tipo II, lo que lo hace eficaz en el tratamiento de afecciones como la hiperplasia prostática benigna (HPB) y la alopecia androgénica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del acetato de MK-906 implica varios pasos, comenzando con la estructura básica de los esteroides. Los pasos clave incluyen la introducción del grupo 4-aza y la formación del éster acetato. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar las reacciones. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son de propiedad exclusiva y, a menudo, no se revelan en la literatura pública .
Métodos de producción industrial
La producción industrial del acetato de MK-906 sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo con varios pasos de purificación, como la recristalización y la cromatografía. El uso de reactores automatizados y medidas estrictas de control de calidad garantiza la consistencia y la seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de MK-906 principalmente sufre reacciones de reducción y sustitución. Las reacciones de reducción implican la conversión del grupo cetona a un grupo hidroxilo, mientras que las reacciones de sustitución a menudo implican el reemplazo del grupo acetato con otros grupos funcionales .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones del acetato de MK-906 incluyen agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio. Las reacciones generalmente se llevan a cabo a temperaturas controladas y en atmósferas inertes para evitar reacciones secundarias no deseadas .
Principales productos formados
Los principales productos formados a partir de las reacciones del acetato de MK-906 incluyen varios derivados hidroxilados y análogos sustituidos. Estos productos a menudo se estudian por sus posibles actividades biológicas y aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
El acetato de MK-906 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición enzimática y el metabolismo de los esteroides.
Biología: Se investiga por sus efectos en los procesos celulares y la expresión genética.
Medicina: Ampliamente utilizado en la investigación de tratamientos para la HPB y la alopecia androgénica.
Industria: Empleado en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos .
Mecanismo De Acción
El acetato de MK-906 ejerce sus efectos formando un complejo estable con la enzima 5α-reductasa tipo II, inhibiendo así su actividad. Esta inhibición reduce la conversión de testosterona a dihidrotestosterona (DHT), lo que lleva a una disminución de la actividad androgénica. Los objetivos moleculares incluyen los receptores de andrógenos y varias vías de señalización involucradas en el crecimiento y la diferenciación celular .
Comparación Con Compuestos Similares
Compuestos similares
Dutasterida: Otro inhibidor de la 5α-reductasa con un espectro más amplio, inhibiendo tanto las enzimas tipo I como tipo II.
Epristerida: Un inhibidor selectivo de la 5α-reductasa tipo II, similar al acetato de MK-906 pero con diferentes propiedades farmacocinéticas .
Unicidad
El acetato de MK-906 es único en su alta selectividad para la 5α-reductasa tipo II, lo que lo hace particularmente eficaz para afecciones como la HPB y la alopecia androgénica. Su alta afinidad y su mecanismo de inhibición competitiva lo distinguen de otros compuestos similares .
Propiedades
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2.C2H4O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4;1-2(3)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27);1H3,(H,3,4)/t14-,15-,16-,17+,18+,22-,23+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWQSECJQBIRJR-ZNBOUQNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



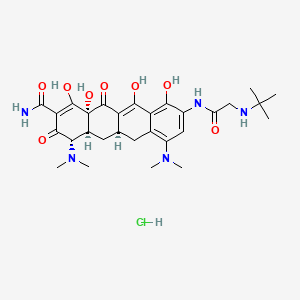
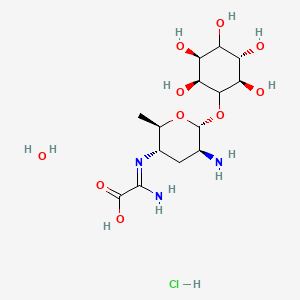
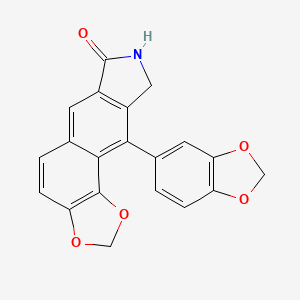
![4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile](/img/structure/B1139404.png)
![1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1139405.png)
![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B1139406.png)


![[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate](/img/structure/B1139412.png)



